![molecular formula C17H21O6P B12602547 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate CAS No. 646041-33-0](/img/structure/B12602547.png)
1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, linked to a propyl group through an oxyacetate linkage. The presence of the dimethoxyphosphoryl group adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate typically involves the reaction of naphthalen-1-yl acetate with dimethoxyphosphoryl propyl halide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethoxyphosphoryl group, where nucleophiles like amines or thiols replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)propyl [(naphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Dimethyl (1-Diazo-2-oxopropyl)phosphonate:
Naphthalen-1-yl Acetate: A simpler analog used in various chemical reactions and as a starting material for more complex compounds.
Uniqueness: The presence of both the naphthalene ring and the dimethoxyphosphoryl group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
CAS No. |
646041-33-0 |
|---|---|
Molecular Formula |
C17H21O6P |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-dimethoxyphosphorylpropyl 2-naphthalen-1-yloxyacetate |
InChI |
InChI=1S/C17H21O6P/c1-4-17(24(19,20-2)21-3)23-16(18)12-22-15-11-7-9-13-8-5-6-10-14(13)15/h5-11,17H,4,12H2,1-3H3 |
InChI Key |
QKGFTTVRDCODCI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(OC(=O)COC1=CC=CC2=CC=CC=C21)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


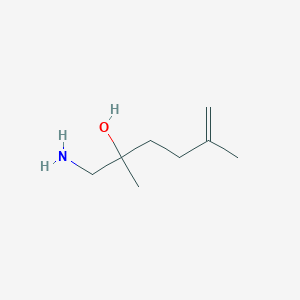
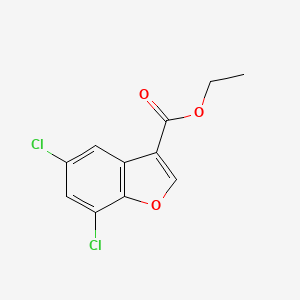


![2-Methyl-3-[(methylcarbamoyl)oxy]propanoic acid](/img/structure/B12602507.png)
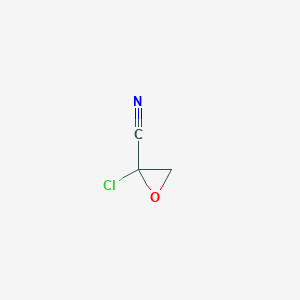
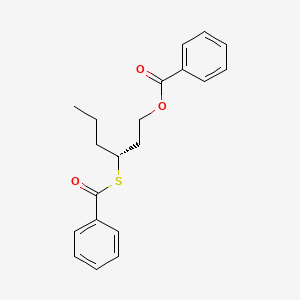
![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)

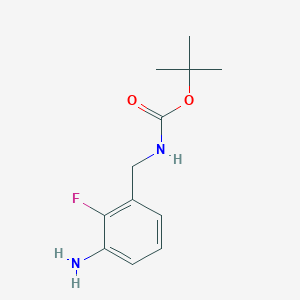
![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)

